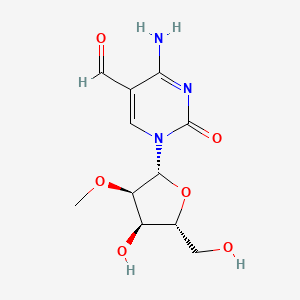

5-Formyl-2'-o-methylcytidine

Descripción

Significance of Post-Transcriptional RNA Modifications in Biological Systems

Following transcription, RNA molecules undergo a variety of chemical alterations known as post-transcriptional modifications. nowgonggirlscollege.co.inwikipedia.org These modifications are not mere decorations but are crucial for the proper functioning of RNA, influencing its structure, stability, localization, and interaction with other molecules. fiveable.me The vast majority of a eukaryotic genome is transcribed into RNA, yet only a small fraction codes for proteins. frontiersin.org The non-coding RNA, along with messenger RNA (mRNA), can be chemically modified, which diversifies the function of the RNA molecules. frontiersin.org

Key post-transcriptional modifications include:

5' Capping: The addition of a 7-methylguanosine (B147621) cap to the 5' end of an mRNA precursor. This cap is essential for the transport of mRNA out of the nucleus, protects it from degradation by exonucleases, and serves as a recognition site for the translation machinery. nowgonggirlscollege.co.in

3' Polyadenylation: The addition of a poly(A) tail, a string of adenosine (B11128) monophosphates, to the 3' end of the mRNA. This tail enhances the stability of the mRNA and promotes its translation. fiveable.me

Splicing: The process of removing non-coding regions (introns) from the pre-mRNA and joining the coding regions (exons). This allows for alternative splicing, where different combinations of exons can be joined to produce multiple protein variants from a single gene. wikipedia.org

Beyond these well-known processes, there are over 170 known chemical modifications to RNA nucleotides themselves. nih.gov These modifications are critical for a wide array of biological processes, including the regulation of gene expression, cellular differentiation, stress responses, and development. frontiersin.org For instance, N6-methyladenosine (m6A), the most common internal modification in eukaryotic mRNA, influences mRNA stability, splicing, and translation. fiveable.me

Overview of Cytosine Modifications in RNA and DNA

Cytosine, a fundamental component of both DNA and RNA, is a frequent target for chemical modification. These modifications play significant roles in the epigenetic regulation of gene expression and the fine-tuning of RNA function.

In DNA, the most prevalent modification is the methylation of cytosine at the 5th carbon position to form 5-methylcytosine (B146107) (5mC). oup.comfrontiersin.org This modification is a key epigenetic mark in mammals and is involved in processes like X-chromosome inactivation and gene silencing. nih.gov 5mC can be further oxidized by Ten-Eleven Translocation (TET) enzymes to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC) as part of the DNA demethylation pathway. frontiersin.orgmdpi.com

In the realm of RNA, a diverse array of cytosine modifications has been identified. 5-methylcytosine (m5C) is a widespread modification found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and mRNA. nih.govoup.com The presence of m5C can impact tRNA stability and rRNA assembly. nih.gov Similar to DNA, m5C in RNA can be oxidized to 5-hydroxymethylcytidine (B44077) (hm5C) and 5-formylcytidine (B110004) (f5C). acs.org Another important modification is N4-acetylcytidine (ac4C), which is also found in tRNA and rRNA. oup.com The techniques used to study these modifications, such as bisulfite sequencing, have been instrumental in mapping their locations across the transcriptome. nih.govoup.com However, it's important to note that traditional bisulfite sequencing cannot distinguish between 5mC and 5hmC. oup.com

Identification and Characterization of 5-Formyl-2'-O-methylcytidine as an RNA Modification

This compound (f5Cm) is a modified nucleoside that has been identified in the RNA of mammals. nih.gov Its discovery added another layer to the complexity of post-transcriptional modifications.

The initial identification of f5Cm was in cytoplasmic transfer RNA for leucine (B10760876) (tRNA-Leu) isolated from bovine liver. nih.gov Through a combination of enzymatic and chromatographic techniques, as well as UV-absorption spectroscopy and mass spectrometry, the structure was confirmed as 2'-O-methyl-5-formylcytidine. nih.gov Sequencing of this tRNA revealed that f5Cm is located at the "wobble" position (position 34) of the anticodon. nih.govresearchgate.net This position is critical for the decoding of codons during protein synthesis. The presence of f5Cm at this position in tRNA-Leu has also been confirmed in rabbit and lamb liver, suggesting it is a common feature in mammalian cytoplasmic tRNA-Leu. nih.gov

Further research has indicated that f5Cm is a derivative of 5-methylcytidine (B43896) (m5C). acs.org The enzyme ALKBH1, a dioxygenase, is involved in the creation of f5Cm at the wobble position of cytoplasmic tRNA-Leu. researchgate.net It is believed that the presence of f5Cm allows the tRNA to recognize the UUA codon in addition to the UUG codon for leucine, expanding its decoding capacity. researchgate.net

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H15N3O6 |

|---|---|

Peso molecular |

285.25 g/mol |

Nombre IUPAC |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C11H15N3O6/c1-19-8-7(17)6(4-16)20-10(8)14-2-5(3-15)9(12)13-11(14)18/h2-3,6-8,10,16-17H,4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1 |

Clave InChI |

YBBDRHCNZBVLGT-FDDDBJFASA-N |

SMILES isomérico |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=O)CO)O |

SMILES canónico |

COC1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O |

Secuencia |

N |

Origen del producto |

United States |

Biosynthesis and Enzymatic Pathways of 5 Formyl 2 O Methylcytidine

Precursors and Metabolic Pathways of 5-Modified Cytosines in RNA

The journey to 5-Formyl-2'-O-methylcytidine begins with the modification of a standard cytidine (B196190) residue already incorporated into an RNA molecule. The metabolic pathways leading to 5-modified cytosines are a step-wise process, initiated by the methylation of the 5th carbon of the cytosine ring. This foundational modification, 5-methylcytosine (B146107) (m5C), is a well-known epigenetic and epitranscriptomic mark.

In the context of tRNA, specific cytidine residues are targeted by methyltransferases. For the biosynthesis of f5Cm, the initial precursor is a cytidine that has also undergone a 2'-O-methylation on its ribose sugar, resulting in 2'-O-methylcytidine (Cm). The formation of m5C is catalyzed by a family of enzymes known as the NOL1/NOP2/Sun domain (NSUN) proteins. These enzymes utilize S-adenosylmethionine (SAM) as a methyl group donor.

Following the initial methylation to form 5-methyl-2'-O-methylcytidine (m5Cm), the pathway proceeds through a series of oxidative reactions. This oxidative demethylation is a key process that converts the methyl group into a formyl group, passing through a hydroxylated intermediate. This cascade of modifications highlights a dynamic regulatory layer within the epitranscriptome.

| Precursor Molecule | Initial Modification | Key Intermediate | Final Product |

| 2'-O-methylcytidine (Cm) in tRNA | Methylation at C5 | 5-Hydroxymethyl-2'-O-methylcytidine (hm5Cm) | This compound (f5Cm) |

Role of Specific Enzymes in the Biogenesis of this compound

The biogenesis of this compound is a highly regulated process orchestrated by specific enzymes that ensure the precise modification of target RNA molecules. The key players in this pathway are the methyltransferase NSUN3 and the dioxygenase ALKBH1.

NSUN3 is a mitochondrial tRNA methyltransferase responsible for the initial methylation step in the formation of some 5-modified cytosines. uniprot.orggenecards.orgnih.gov It specifically catalyzes the transfer of a methyl group from S-adenosylmethionine to the C5 position of cytidine at the wobble position (position 34) of mitochondrial tRNA-Met. uniprot.orgnih.govnih.gov This action initiates the biogenesis of 5-formylcytidine (B110004) (f5C) in mitochondria, a modification crucial for the correct decoding of non-universal codons. nih.govnih.govnih.gov

ALKBH1 is an iron and α-ketoglutarate-dependent dioxygenase that plays a critical role in the subsequent oxidative steps. oup.comnih.govnih.gov It is involved in the biogenesis of both 5-hydroxymethyl-2'-O-methylcytidine (hm5Cm) and this compound (f5Cm) at the anticodon's first position (position 34) in cytoplasmic tRNA-Leu. oup.comnih.gov The absence of ALKBH1 leads to a significant reduction in mitochondrial translation and respiratory complex activities, underscoring its importance in mitochondrial function. oup.comnih.gov

| Enzyme | Function | Substrate | Product | Cellular Location |

| NSUN3 | tRNA methyltransferase | Cytidine in mt-tRNA-Met | 5-methylcytosine (m5C) | Mitochondria |

| ALKBH1 | Dioxygenase | 5-methyl-2'-O-methylcytidine (m5Cm) | 5-hydroxymethyl-2'-O-methylcytidine (hm5Cm) and this compound (f5Cm) | Cytoplasm and Mitochondria |

The conversion of the 5-methyl group to a 5-formyl group is an oxidative process. In the case of f5Cm, the pathway is initiated by the ALKBH1-mediated hydroxylation of 5-methyl-2'-O-methylcytidine (m5Cm) to form the intermediate 5-hydroxymethyl-2'-O-methylcytidine (hm5Cm). oup.comnih.gov This intermediate is then further oxidized by ALKBH1 to yield the final product, this compound (f5Cm). oup.comnih.gov

This stepwise oxidation is a controlled mechanism that allows for the generation of distinct 5-modified cytosine derivatives, each with potentially unique functional roles. The presence of the hydroxylated intermediate, hm5Cm, suggests a finely tuned regulatory system where different modification states of the same nucleotide base can exist within the cell.

2'-O-methylation: A cytidine residue in tRNA is first methylated at the 2'-hydroxyl group of the ribose sugar to form 2'-O-methylcytidine (Cm).

C5-methylation: The NSUN3 enzyme (or a related methyltransferase in the cytoplasm) catalyzes the methylation of the C5 position of the 2'-O-methylcytidine base, producing 5-methyl-2'-O-methylcytidine (m5Cm).

Hydroxylation: The dioxygenase ALKBH1 hydroxylates the methyl group of m5Cm, resulting in the formation of the intermediate 5-hydroxymethyl-2'-O-methylcytidine (hm5Cm). oup.comnih.gov

Oxidation: ALKBH1 further oxidizes the hydroxymethyl group of hm5Cm to a formyl group, completing the synthesis of this compound (f5Cm). oup.comnih.gov

This intricate enzymatic cascade underscores the complexity and precision of RNA modification pathways in cellular biology.

Biological Distribution and Localization of 5 Formyl 2 O Methylcytidine

Presence in Specific RNA Species

Current research has identified 5-Formyl-2'-O-methylcytidine as a component of a specific class of transfer RNA (tRNA), where it plays a crucial role in the accurate decoding of messenger RNA (mRNA) codons.

This compound is a characteristic modification found in the anticodon loop of cytoplasmic tRNA that carries the amino acid leucine (B10760876) (tRNALeu). Specifically, it is located at the first position of the anticodon, also known as the "wobble" position (position 34). This strategic placement is critical for the tRNA's ability to recognize and bind to more than one codon.

The anticodon of this particular tRNALeu has the sequence f5CmAA. The presence of f5Cm at the wobble position is thought to enable the tRNA to decode both the UUG and UUA codons for leucine, thereby expanding its decoding capacity. This modification has been identified in cytoplasmic tRNALeu from several mammalian sources, including bovine, rabbit, and lamb liver, suggesting it is a conserved feature in mammals. Interestingly, studies of bovine liver have revealed two slightly different primary structures of tRNALeu(f5CmAA), with the variation occurring at nucleotide position 47c, which can be either uridine (B1682114) or adenosine (B11128).

Table 1: Characteristics of this compound in Cytoplasmic tRNALeu

| Feature | Description |

|---|---|

| RNA Species | Cytoplasmic tRNALeu |

| Location | Wobble Position (Position 34) of the Anticodon |

| Anticodon Sequence | f5CmAA |

| Function | Expanded codon recognition, allowing decoding of both UUG and UUA leucine codons. |

| Organismal Source | Bovine liver, Rabbit liver, Lamb liver |

An analogous, yet distinct, modification is found in the mitochondria. The mitochondrial tRNA responsible for carrying methionine (tRNAMet) contains 5-formylcytidine (B110004) (f5C) at its wobble position. While structurally similar to f5Cm, f5C lacks the 2'-O-methyl group.

The function of f5C in mitochondrial tRNAMet mirrors that of f5Cm in cytoplasmic tRNALeu; it expands codon recognition. In human mitochondria, f5C is essential for decoding the AUA codon as methionine, a deviation from the universal genetic code where AUA codes for isoleucine. This modification is critical for the proper synthesis of mitochondrial proteins.

The parallel roles of these two modified cytidines in different cellular compartments underscore a convergent evolutionary strategy for optimizing the translational apparatus. Both modifications highlight the importance of post-transcriptional modifications in fine-tuning the process of protein synthesis.

Table 2: Comparison of Wobble Position Modifications in Cytoplasmic and Mitochondrial tRNAs

| Feature | Cytoplasmic tRNALeu | Mitochondrial tRNAMet |

|---|---|---|

| Modification | This compound (f5Cm) | 5-Formylcytidine (f5C) |

| Location | Cytoplasm | Mitochondria |

| Function | Decodes UUG and UUA (Leucine) | Decodes AUA and AUG (Methionine) |

| Significance | Expands decoding capacity for a common amino acid. | Enables translation of a non-standard codon in the mitochondrial genetic code. |

Cellular and Organismal Distribution Patterns

The distribution of this compound is intrinsically linked to the expression of the cytoplasmic tRNALeu in which it resides. As such, f5Cm is expected to be present in the cytoplasm of most, if not all, mammalian cells. The levels of this modified nucleoside may vary between different cell types and tissues, potentially reflecting their specific translational demands.

While comprehensive quantitative data on the tissue-specific distribution of f5Cm is still emerging, the presence of its metabolic precursor, 2′-O-methyl-5-hydroxymethylcytidine (hm5Cm), has been detected in total RNA from a wide range of organisms, including mammals, and across various human cell lines. This suggests that the enzymatic machinery required for the initial steps of f5Cm biosynthesis is widely distributed.

Furthermore, studies on the related 5-formylcytidine (f5C) modification in tRNA have shown that its levels can be dynamic, responding to changes in cellular conditions such as iron and oxygen availability. The abundance of f5C has also been observed to vary across different mouse tissues and human cell lines. This raises the possibility that the levels of f5Cm in cytoplasmic tRNALeu may also be subject to regulation and exhibit tissue-specific patterns, although further research is needed to confirm this. The currently confirmed presence of f5Cm in the liver of multiple mammalian species points to its important role in this metabolically active organ.

Functional Roles of 5 Formyl 2 O Methylcytidine in Rna Biology

Modulation of Codon Recognition and Translational Fidelity

The primary role of 5-Formyl-2'-O-methylcytidine and its non-methylated counterpart, 5-formylcytidine (B110004) (f5C), is to expand and specify the decoding capacity of tRNA molecules at the ribosome. These modifications are crucial for ensuring that the correct amino acid is incorporated into a growing polypeptide chain, a process fundamental to translational fidelity.

The f5C modification is notably present at the wobble position (position 34) of human mitochondrial tRNA for methionine (mt-tRNA-Met). nih.govoup.comnih.gov This single tRNA species is uniquely responsible for recognizing both the standard AUG methionine codon and the non-universal AUA codon, which typically codes for isoleucine in the cytoplasm. nih.govoup.com The formyl group at the fifth position of the cytidine (B196190) base is hypothesized to stabilize the base pairing with adenosine (B11128) (A) in the AUA codon, a pairing that would otherwise be weak. acs.org This modification is essential for the proper initiation and elongation of protein synthesis within the mitochondria. oup.com Studies using translation reporter assays have shown that the absence of f5C impairs the decoding of specific codons, leading to mitochondrial translation defects. acs.orgnih.gov

Similarly, this compound (f5Cm) is found at the wobble position of cytoplasmic tRNA for leucine (B10760876) (tRNA-Leu-CAA) in mammals. researchgate.netnih.gov It is speculated that this dual modification—both formylation at the C5 position and 2'-O-methylation on the ribose—allows the tRNA to recognize the UUA leucine codon in addition to the standard UUG codon. researchgate.netnih.gov This expanded decoding capability demonstrates how chemical modifications can fine-tune the process of translation. Research has shown that cells lacking the enzyme ALKBH1, which is involved in the formation of f5C, exhibit deficiencies in translating Leu UUA codons, supporting the role of this modification in wobble decoding. acs.org

Table 1: Codon Recognition Mediated by Formylated Cytidine Derivatives

| Modified Nucleoside | tRNA Species | Location | Recognized Codons | Biological System |

| 5-Formylcytidine (f5C) | mt-tRNA-Met | Wobble Position 34 | AUG, AUA | Mammalian Mitochondria |

| This compound (f5Cm) | tRNA-Leu-CAA | Wobble Position 34 | UUG, UUA (speculated) | Mammalian Cytoplasm |

Influence on RNA Structure and Stability

RNA modifications can significantly impact the structural integrity and stability of RNA molecules. The 2'-O-methylation of the ribose sugar, a component of f5Cm, is a common modification known to enhance the structural stability of RNA. wikipedia.orgmdpi.com By adding a methyl group to the 2' hydroxyl of the ribose, the RNA backbone becomes less susceptible to spontaneous hydrolysis and enzymatic degradation. wikipedia.orgmdpi.com This modification provides a stabilizing effect, which is particularly important for long-lived RNA species like tRNA and ribosomal RNA (rRNA). wikipedia.org Each 2'-O-methylation can increase the thermodynamic stability of an RNA duplex. wikipedia.org

While the formyl group's primary role is in codon interaction, the combination of modifications in f5Cm likely contributes to a pre-structured and stable anticodon loop. This structural rigidity is essential for the precise positioning of the tRNA within the ribosome, ensuring accurate codon-anticodon pairing and maintaining the correct reading frame during translation. nih.gov The stability conferred by modifications like 2'-O-methylation protects tRNAs from degradation and helps maintain a functional pool of tRNA molecules within the cell. mdpi.comnih.gov

Implications for Gene Expression Regulation

The presence and levels of 5-formylcytidine modifications are not static; they can be dynamically regulated in response to cellular conditions, thereby influencing gene expression at the post-transcriptional level. Research has demonstrated that the abundance of f5C on tRNAs can change in response to environmental stressors, such as fluctuations in cellular iron levels and oxygen concentration. acs.orgnih.gov The enzyme ALKBH1, an oxygen- and iron-dependent dioxygenase, is required for the formation of f5C. acs.orgresearchgate.net Consequently, under conditions of iron deprivation or hypoxia, f5C levels decrease. acs.org

This dynamic regulation suggests a mechanism where environmental signals can modulate the translational efficiency of specific codons. By altering the availability of correctly modified tRNAs, cells can control the rate of synthesis for proteins enriched in codons like AUA (in mitochondria) or UUA (in the cytoplasm). This codon-specific translational control allows for a rapid adaptive response to stress, selectively up- or down-regulating the expression of genes involved in processes like metabolism and cell survival. acs.org Therefore, f5Cm and f5C act as regulatory switches that link environmental inputs to the cellular translation machinery, representing a critical layer of gene expression control.

Table 2: Factors Influencing 5-Formylcytidine Levels and Consequent Effects

| Cellular Condition | Enzyme Involved | Cofactors | Effect on f5C/f5Cm Levels | Implication for Gene Expression |

| Normal Oxygen/Iron Levels | ALKBH1 | O₂, Fe²+ | Maintained | Normal translational efficiency |

| Hypoxia (Low Oxygen) | ALKBH1 | O₂ (Limited) | Decrease | Impaired decoding of specific codons, altered protein synthesis |

| Iron Deprivation | ALKBH1 | Fe²+ (Limited) | Decrease | Impaired decoding of specific codons, altered protein synthesis |

Broader Context within Epitranscriptomics

This compound is a key player in the field of epitranscriptomics, which studies the role of chemical modifications on RNA in regulating gene expression without altering the underlying RNA sequence. nih.gov With over 170 known RNA modifications, the "epitranscriptome" adds a complex layer of regulatory information to the flow of genetic data from DNA to protein. nih.govnih.gov

The modifications f5C and f5Cm are part of the 5-methylcytidine (B43896) (m5C) family of modifications. bohrium.com In a process analogous to DNA epigenetics, m5C in RNA can be oxidized to form 5-hydroxymethylcytidine (B44077) (hm5C) and subsequently 5-formylcytidine (f5C). acs.org This dynamic and reversible pathway suggests that the epitranscriptomic landscape is not fixed but can be actively remodeled to fine-tune cellular processes. bohrium.com

Molecular Mechanisms of 5 Formyl 2 O Methylcytidine Function

Intramolecular Interactions and Conformational Dynamics within RNA

The chemical structure of f5Cm, featuring both a formyl group at the 5th position of the cytosine base and a methyl group on the 2'-hydroxyl of the ribose, dictates its influence on RNA's local and global conformation. These modifications work in concert to modulate the structural and dynamic properties of the RNA molecule.

The 2'-O-methylation (Nm) is a widespread modification that significantly impacts RNA structure. wikipedia.org By adding a methyl group to the 2'-hydroxyl of the ribose, it introduces steric hindrance that biases the sugar's conformational equilibrium. cd-genomics.com Specifically, it favors the C3'-endo pucker conformation, which is characteristic of A-form RNA helices, over the C2'-endo conformation. nih.govnih.govoup.com This pre-organization of the ribose moiety into a helical conformation reduces the entropic penalty of forming a duplex, thereby thermodynamically stabilizing the RNA structure. oup.com Each 2'-O-methylation can increase the stability of an RNA duplex by approximately 0.2 kcal/mol. nih.gov This modification also protects the phosphodiester backbone from hydrolysis by removing the reactive 2'-hydroxyl group, thus increasing the lifetime of the RNA molecule. wikipedia.orgcd-genomics.com

While generally stabilizing helical regions, 2'-O-methylation can also alter the broader conformational landscape of an RNA molecule. It can preferentially stabilize and prolong the lifetime of specific RNA conformations, effectively redistributing the ensemble of secondary structures. nih.govnih.gov In some contexts, such as in the 5.8S ribosomal RNA (rRNA), 2'-O-methylation has been observed to restrict the molecule to a more hydrodynamically open form, suggesting that its structural impact can be context-dependent. nih.gov

The 5-formyl group also contributes to the molecule's electronic and structural properties. While its specific impact on RNA conformation is less characterized than that of 2'-O-methylation, its electron-withdrawing nature is hypothesized to influence base-pairing interactions, a key factor in its recognition function.

Table 1: Effects of Constituent Modifications on RNA Intramolecular Dynamics

| Modification | Effect on Ribose Pucker | Impact on RNA Helix | Influence on Conformational Ensemble |

|---|---|---|---|

| 2'-O-methylation | Biases equilibrium toward C3'-endo conformation nih.govnih.gov | Stabilizes A-form helical structure cd-genomics.comnih.gov | Can redistribute secondary structural preferences and prolong the lifetime of specific conformations nih.gov |

Intermolecular Interactions with Ribosomal Components and RNA-Binding Proteins

Located at the first position of the anticodon (the "wobble" position 34) in specific tRNAs, such as the cytoplasmic tRNALeu(CAA) in mammals, f5Cm is strategically positioned to interact with key components of the translation machinery. researchgate.netnih.gov Its primary intermolecular interactions occur within the decoding center (A-site) of the small ribosomal subunit, where the tRNA anticodon pairs with the messenger RNA (mRNA) codon.

The 2'-O-methyl group plays a significant role in these interactions. By pre-organizing the anticodon loop into a stable helical conformation, it can enhance the stability of the codon-anticodon duplex, promoting efficient and accurate reading of the genetic code. nih.gov However, the steric bulk of the methyl group can also have negative effects in other contexts. For instance, when present on an mRNA codon, a 2'-O-methyl group can clash with ribosomal-monitoring bases, which may disrupt the proofreading process and lead to the rejection of the correct tRNA. oup.comresearchgate.net This suggests that the precise fit of the modified nucleoside within the ribosome's active site is critical.

Proposed Mechanisms for Ribonucleotide Recognition

The principal function attributed to f5Cm at the wobble position is the expansion of codon recognition, a critical feature for decoding the degenerate genetic code. nih.govwikipedia.org Unmodified cytidine (B196190) at the wobble position of a tRNA anticodon typically pairs with a guanosine (B1672433) (G) in the third position of the mRNA codon. However, the presence of f5Cm allows for expanded pairing possibilities.

It is well-established that f5Cm at position 34 of the tRNALeu anticodon (f5CmAA) enables it to decode not only the UUG codon but also the UUA codon for leucine (B10760876). acs.orgnih.govoup.com This expanded recognition is crucial for translating all leucine codons efficiently. A translation reporter assay demonstrated that cells unable to synthesize this modification show impaired translation of UUA codons, directly implicating f5Cm in this expanded wobble pairing. acs.org

The proposed mechanism for this expanded decoding involves the combined properties of the 5-formyl and 2'-O-methyl groups:

Altered Base Pairing: The electron-withdrawing nature of the 5-formyl group is thought to alter the hydrogen bonding properties of the cytidine base, allowing for a stable, non-canonical base pair to form with adenosine (B11128) (A) in the mRNA codon. acs.org This is analogous to the function of 5-formylcytidine (B110004) (f5C) in mitochondrial tRNAMet, which enables the decoding of the AUA codon in addition to AUG. nih.gov

Duplex Stabilization: The 2'-O-methyl group stabilizes the C3'-endo conformation of the ribose, which in turn strengthens the codon-anticodon helix. nih.govnih.gov This stabilization is particularly important at the first position of the anticodon and increases the efficiency of reading the corresponding codons. nih.gov

Therefore, the recognition of f5Cm is a two-part mechanism: the formyl group permits the unusual f5Cm-A pairing, while the 2'-O-methyl group provides the conformational rigidity and stability necessary for this interaction to be productive within the dynamic environment of the ribosome's decoding center.

Table 2: Codon Recognition by tRNALeu with f5Cm at the Wobble Position

| Anticodon | Wobble Nucleoside (Position 34) | Cognate Codon (Standard Pairing) | Expanded Wobble Codon |

|---|---|---|---|

| CAA | Unmodified C | UUG | None |

Advanced Methodologies for the Study of 5 Formyl 2 O Methylcytidine

Analytical Techniques for Detection and Quantification

Accurate detection and quantification of 5-Formyl-2'-O-methylcytidine within complex biological samples are paramount to understanding its distribution and abundance. Researchers have developed and adapted highly sensitive techniques to achieve this, primarily relying on mass spectrometry, sequencing, and chemical labeling.

Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS) Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), stands as a cornerstone for the analysis of modified ribonucleosides. This powerful technique allows for the separation, identification, and quantification of f⁵Cm from complex mixtures of RNA digests.

The general workflow involves the purification of the target RNA species, often transfer RNA (tRNA), followed by enzymatic hydrolysis to break it down into its constituent ribonucleosides. mit.edu This mixture is then subjected to reversed-phase high-performance liquid chromatography (HPLC) to separate the individual ribonucleosides. mit.edu The eluent from the HPLC is then introduced into a mass spectrometer.

For quantification, a dynamic multiple reaction monitoring (DMRM) approach can be employed, which provides high sensitivity and specificity. mit.edu This method allows for the relative quantification of modified ribonucleosides from microgram quantities of tRNA in a short analysis time. mit.edu For absolute quantification, stable isotope-labeled internal standards can be utilized, and external calibration curves can be generated with synthetic standards. mit.edu

| Parameter | Description | Typical Application/Value |

|---|---|---|

| Sample Preparation | Isolation and enzymatic digestion of RNA to constituent ribonucleosides. | tRNA purification followed by digestion with nucleases. mit.edu |

| Chromatography | Separation of ribonucleosides using reversed-phase HPLC. | C18 column with a gradient of mobile phases like acetonitrile (B52724) and ammonium (B1175870) acetate. mit.edu |

| Mass Spectrometry | Detection and quantification of ions based on their mass-to-charge ratio. | High-resolution mass spectrometry (HRMS) for accurate mass measurements. rsc.org |

| Quantification Method | Relative or absolute quantification of the target molecule. | Dynamic Multiple Reaction Monitoring (DMRM) for relative quantification; stable isotope dilution for absolute quantification. mit.edumit.edu |

Adaptations of Bisulfite Sequencing for RNA

Bisulfite sequencing is a gold-standard technique for mapping 5-methylcytosine (B146107) (m⁵C) in DNA and has been adapted for RNA. However, standard bisulfite treatment does not distinguish between cytosine and 5-formylcytosine (B1664653) (f⁵C). Therefore, specific chemical modifications are required to selectively detect f⁵C.

Two primary strategies have been developed for the single-nucleotide resolution detection of f⁵C in RNA using bisulfite sequencing. springernature.com

Chemical Protection: The first method involves the chemical protection of the formyl group of f⁵C, making it resistant to the deamination induced by bisulfite treatment. In this scenario, both m⁵C and the protected f⁵C will be read as cytosine, while unprotected cytosines are converted to uracil.

Chemical Reduction: The second approach is based on the chemical reduction of f⁵C to 5-hydroxymethylcytidine (B44077) (hm⁵C). springernature.com This reduced form, hm⁵C, behaves like cytosine during bisulfite treatment and is not deaminated. By comparing the results of this reduced bisulfite sequencing with standard bisulfite sequencing (where f⁵C is deaminated), the positions of f⁵C can be precisely mapped. springernature.com

These chemically assisted bisulfite sequencing methods can be applied to specific RNA molecules, such as mitochondrial DNA-encoded RNA, and have the potential for transcriptome-wide analyses. springernature.com

Chemical Functionalization and Labeling Strategies for Modified Ribonucleosides

To overcome the limitations of direct detection methods, chemical functionalization and labeling strategies have been developed to specifically tag and identify modified ribonucleosides. For 5-formylcytosine, a notable method is Mal-Seq .

Mal-Seq is a chemical sequencing approach that relies on the selective and efficient labeling of f⁵C residues with malononitrile. nih.govnih.govnsf.gov This labeling generates an adduct that is read as a C-to-T mutation during reverse transcription and subsequent PCR amplification. nih.govnih.gov This engineered mutation allows for the identification of f⁵C sites at single-nucleotide resolution through sequencing.

Studies have shown that Mal-Seq can detect f⁵C in various sequence contexts, and the frequency of the C-to-T mutation correlates with the stoichiometry of the f⁵C modification. nih.gov This method has been successfully applied to determine the high-level presence of f⁵C at the wobble position of mitochondrial tRNA(Met) in mammals. nih.govnsf.gov

| Organism/Tissue | f⁵C Modification Level (%) | Reference |

|---|---|---|

| Human HEK293T cells | ~100% | nih.gov |

| Mouse (various tissues) | ~70-80% | nih.gov |

| Lower Eukaryotes (e.g., yeast, C. elegans) | Lacking | nih.govnih.gov |

Synthetic Approaches for Research Applications

The ability to synthesize RNA oligonucleotides containing this compound at specific positions is crucial for in-depth functional and structural studies. Chemical synthesis provides the necessary tools to create these modified RNA molecules for various research applications.

Phosphoramidite (B1245037) Chemistry for Modified RNA Oligonucleotide Synthesis

The solid-phase phosphoramidite method is the most widely used approach for the chemical synthesis of RNA oligonucleotides. To incorporate f⁵Cm into an RNA sequence, a corresponding phosphoramidite building block is required. The synthesis of the 5-formylcytidine (B110004) phosphoramidite has been developed, allowing for its site-specific incorporation into RNA chains. nih.govresearchgate.net

A key challenge in synthesizing f⁵C-containing oligonucleotides is the sensitivity of the formyl group to standard deprotection conditions used in RNA synthesis. researchgate.net To address this, specialized protecting groups and mild post-synthetic deprotection conditions have been optimized. nih.govresearchgate.net For instance, a 5'-O-silyl-2'-O-acetal system of protection for the f⁵C phosphoramidite has been employed to keep the formyl group intact during synthesis. researchgate.net

Post-Synthetic Modification Strategies for Ribonucleotides

An alternative to the direct incorporation of a modified phosphoramidite is the post-synthetic modification of a precursor oligonucleotide. nih.gov This strategy involves synthesizing an RNA molecule with a precursor nucleoside that can be chemically converted to the desired modified nucleoside after the oligonucleotide has been assembled. nih.gov

For the introduction of a 5-formyl group, a precursor oligonucleotide containing 5-(1,2-dihydroxyethyl)-2'-deoxycytidine can be synthesized using standard phosphoramidite chemistry. nih.gov Following the synthesis and deprotection of the oligonucleotide, the 1,2-dihydroxyethyl group can be oxidized to a formyl group using sodium periodate. nih.gov This approach offers an efficient way to generate f⁵C-containing RNA.

Comparative Analysis with Other 5 Modified Cytosines in Nucleic Acids

Distinctions and Similarities with 5-Formylcytidine (B110004) (f5C) in DNA and RNA

5-Formyl-2'-o-methylcytidine and 5-formylcytidine share the characteristic formyl group at the C5 position of the cytosine base, which dictates much of their chemical reactivity and functional potential. However, the presence of a methyl group on the 2'-hydroxyl of the ribose in f5Cm introduces significant structural and functional distinctions.

Structural and Chemical Differences:

| Feature | This compound (f5Cm) | 5-Formylcytidine (f5C) |

| Modification at C5 | Formyl group (-CHO) | Formyl group (-CHO) |

| Modification at 2'-OH | Methyl group (-CH3) | None |

| Location | Primarily at the wobble position (position 34) of cytoplasmic tRNALeu(CAA) in mammals. nih.gov | Found at the wobble position of mitochondrial tRNAMet. nih.govovid.com |

| Chemical Formula | C11H15N3O6 biosynth.com | C10H13N3O6 |

| Molecular Weight | 285.25 g/mol biosynth.com | 271.23 g/mol |

Functional Roles and Biological Significance:

Both f5Cm and f5C are crucial for accurate and efficient translation. Their primary role lies in expanding the decoding capacity of tRNAs at the wobble position of the anticodon.

This compound (f5Cm): This modification in the anticodon of cytoplasmic tRNALeu(CAA) is proposed to enable the recognition of both the UUA and UUG leucine (B10760876) codons. nih.govresearchgate.net This expanded decoding capability is essential for the proper translation of leucine-rich proteins. The 2'-O-methylation is thought to contribute to the conformational rigidity of the nucleoside, which can influence codon-anticodon interactions.

5-Formylcytidine (f5C): In mammalian mitochondria, f5C at the wobble position of tRNAMet allows it to recognize both the standard AUG and the non-standard AUA codons for methionine. nih.govacs.orgoup.com This is a critical adaptation in the mitochondrial genetic code. The absence of this modification leads to defects in mitochondrial protein synthesis and is associated with mitochondrial diseases. nih.gov

The biosynthesis of both molecules originates from 5-methylcytidine (B43896) (m5C) and involves the enzyme ALKBH1, an Fe(II)/α-ketoglutarate-dependent dioxygenase, which oxidizes the methyl group. researchgate.net

Relationships with 5-Methylcytidine (m5C) and 5-Hydroxymethylcytidine (B44077) (hm5C) in RNA

This compound is biochemically linked to m5C and hm5C, representing progressive oxidation states of the methyl group at the C5 position of cytosine.

Biosynthetic Pathway:

The journey from m5C to f5Cm is a stepwise enzymatic process. First, a methyl group is added to cytosine to form m5C by an RNA methyltransferase. Subsequently, this methyl group can be hydroxylated to form hm5C, which is then further oxidized to create the formyl group of f5C. researchgate.net The 2'-O-methylation is a separate modification event. A reduced form of f5Cm, 5-hydroxymethyl-2'-O-methylcytidine (hm5Cm), has also been identified, suggesting a dynamic interplay between these modified forms. researchgate.net

Comparative Overview:

| Modification | Structure | Function in RNA |

| 5-Methylcytidine (m5C) | A methyl group at C5. | Precursor to hm5C and f5C. researchgate.net Involved in tRNA stability and structure. nih.gov In mRNA, it can influence stability and translation. |

| 5-Hydroxymethylcytidine (hm5C) | A hydroxymethyl group at C5. | An intermediate in the oxidation of m5C to f5C. researchgate.net Its precise independent functions in RNA are still under investigation. |

| This compound (f5Cm) | A formyl group at C5 and a methyl group at the 2'-OH of the ribose. | Expands decoding capacity of tRNA at the wobble position. nih.govresearchgate.net |

The presence of these modifications adds a layer of regulation to gene expression at the post-transcriptional level, allowing for a more nuanced control of protein synthesis in response to cellular needs.

Evolutionary Perspectives on Cytosine Modifications in Ribonucleic Acids

The existence of a diverse array of chemical modifications in RNA, particularly in ancient molecules like tRNA, provides insights into the evolution of biological systems. The modifications at the C5 position of cytosine are no exception and likely emerged to enhance the functionality and regulatory potential of RNA molecules.

The evolution of these modifications is thought to have been driven by the need for increased chemical diversity and catalytic capacity in an "RNA world," a hypothetical early stage of life where RNA served as both the primary genetic material and the main catalyst for biochemical reactions. researchgate.net

From Simple to Complex:

The biosynthetic pathway from m5C to f5Cm suggests an evolutionary progression from a simpler modification (methylation) to more complex ones (hydroxymethylation and formylation). This increasing complexity likely conferred selective advantages by allowing for more precise control over translation and the ability to adapt to different coding environments, such as the unique genetic code of mitochondria.

The conservation of tRNA modification enzymes across different domains of life points to their ancient origins and fundamental importance. frontiersin.org While some modifications are widespread, others, like f5Cm, appear to be more specific to certain lineages (e.g., mammals), suggesting a role in the evolution of more complex organisms. nih.gov

The dynamic nature of these modifications, with enzymes capable of both adding and potentially removing them, suggests a sophisticated regulatory system that has evolved to allow cells to respond to changing environmental conditions by modulating their translational machinery. acs.org The loss or gain of tRNA modifications has been shown to coincide with evolutionary shifts in tRNA gene repertoires, highlighting the interplay between the genetic code and its chemical interpretation. biorxiv.org

Current Challenges and Future Directions in 5 Formyl 2 O Methylcytidine Research

Elucidating Undiscovered Biological Functions and Regulatory Mechanisms

While the role of the related modification, 5-formylcytidine (B110004) (f5C), at the wobble position of tRNA in expanding decoding capacity is well-documented, the specific contributions and potential unique functions of the 2'-O-methylation in f5Cm remain an active area of investigation. The 2'-O-methylation is known to increase the stability of RNA duplexes and protect against nuclease degradation, suggesting that f5Cm may have roles beyond codon recognition, potentially influencing tRNA stability, folding, and interaction with the ribosome and other proteins. researchgate.netgmo-qpcr-analysis.infonih.gov Future research will likely focus on dissecting the precise impact of the 2'-O-methyl group on these processes.

A significant challenge lies in identifying f5Cm in other RNA species beyond tRNA. The development of more sensitive detection methods is crucial to explore the potential existence and functional implications of f5Cm in mRNA, long non-coding RNAs (lncRNAs), and other regulatory RNAs. The presence of f5Cm in these molecules could imply novel regulatory roles in RNA splicing, localization, and stability.

The regulation of f5Cm levels is controlled by the "writer" enzymes, including NSUN3 and ALKBH1, which are responsible for the initial methylation and subsequent oxidation steps. researchgate.netnih.gov Understanding the upstream signaling pathways that modulate the expression and activity of these enzymes is a key area for future exploration. For instance, research has shown that the expression of Nsun3 and Alkbh1 increases during embryonic stem cell differentiation, suggesting a role for f5Cm in developmental processes. researchgate.net Furthermore, ALKBH1 has been implicated in gastric carcinogenesis through its demethylase activity on N6-methyladenine in DNA, highlighting the potential for cross-talk between different nucleic acid modification pathways. nih.gov Investigating how cellular stress, metabolic state, and disease conditions impact the activity of these enzymes will provide critical insights into the dynamic regulation of f5Cm and its role in cellular homeostasis and pathology. nih.gov

Table 1: Key Enzymes in 5-Formyl-2'-O-methylcytidine Biosynthesis and their Known Regulation

| Enzyme | Function | Known Regulatory Inputs | Potential Research Directions |

| NSUN3 | Methyltransferase (C5 of cytidine) | Upregulated during embryonic stem cell differentiation. researchgate.net | Investigating regulation by metabolic pathways and cellular stress signals. |

| ALKBH1 | Dioxygenase (oxidizes m5C to f5C) | Upregulated during embryonic stem cell differentiation. researchgate.net Overexpressed in gastric cancer. nih.gov | Elucidating the signaling cascades that control ALKBH1 expression and activity in normal and disease states. |

Integration with Multi-Omics Data for Systems-Level Understanding of RNA Modifications

To fully comprehend the biological significance of f5Cm, it is essential to move beyond studying it in isolation and instead integrate epitranscriptomic data with other "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. gmo-qpcr-analysis.infonih.govcreative-proteomics.comembl.orgspringernature.com This systems-level approach can reveal correlations and causal relationships between RNA modifications and cellular phenotypes.

A key challenge is the development of sophisticated bioinformatics tools and statistical models that can effectively integrate these diverse and complex datasets. nih.govcreative-proteomics.com For example, correlating the abundance of f5Cm at specific tRNA anticodons with changes in the proteome could reveal how this modification influences the efficiency and fidelity of translation for specific sets of genes. nih.govcreative-proteomics.com

Future studies could integrate f5Cm mapping data with ribosome profiling (Ribo-seq) to investigate its impact on translation dynamics. Furthermore, combining epitranscriptomic data with metabolomic data could uncover links between cellular metabolic states and the activity of the f5Cm writer enzymes, which are dependent on metabolites like S-adenosylmethionine (SAM) and α-ketoglutarate.

Case studies integrating different omics layers are beginning to emerge. For instance, integrated analysis of transcriptomic and proteomic data has been used to understand post-transcriptional regulation. nih.govcreative-proteomics.com Applying similar integrative approaches to epitranscriptomics will be crucial for building comprehensive models of gene regulation that incorporate the dynamic layer of RNA modifications.

Utilization as a Research Tool for Probing RNA Dynamics and Interactions

The chemical synthesis of RNA oligonucleotides containing f5Cm at specific positions provides a powerful tool for dissecting its precise biochemical and biophysical functions. horizondiscovery.commdpi.comnih.gov These synthetic probes can be used in a variety of in vitro and in vivo assays to study RNA structure, dynamics, and interactions with proteins and other molecules.

By incorporating f5Cm into RNA substrates, researchers can investigate how this modification influences RNA folding and conformational changes. horizondiscovery.com Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can be used to determine the three-dimensional structure of f5Cm-containing RNAs and their complexes with binding partners. horizondiscovery.com

Furthermore, synthetic f5Cm-containing RNA probes can be used in pull-down assays coupled with mass spectrometry to identify proteins that specifically recognize and bind to this modification. nih.govmdpi.compromegaconnections.comthermofisher.comresearchgate.net This will be instrumental in identifying the "reader" proteins that translate the f5Cm mark into a functional consequence. Such probes can also be employed in techniques like RNA electrophoretic mobility shift assays (EMSA) to characterize the binding affinity and specificity of these interactions. thermofisher.com

The development of novel chemical biology tools, such as photo-crosslinking reagents attached to f5Cm, could enable the in vivo capture of its interacting partners within a cellular context. These approaches will be invaluable for mapping the f5Cm interactome and understanding how it contributes to the regulation of gene expression.

Q & A

Basic Research Questions

Q. What methodologies are available for detecting 5-Formyl-2'-O-methylcytidine (f5Cm) in nucleic acids?

- Fluorogenic labeling : CBAN (cyano-benzofurazan) reacts selectively with 5-formyl groups, enabling fluorescence-based detection. This method distinguishes f5Cm from other nucleosides (e.g., 5fU) without purification .

- Biotin enrichment : Biotin hydrazide derivatives selectively bind to 5-formyl groups, allowing pull-down assays for genome-wide mapping .

- LC-MS/MS : Quantification using stable isotope-labeled internal standards (e.g., [¹³C₁₀,¹⁵N₂]-f5Cm) ensures high sensitivity and specificity in tissue-specific studies .

Q. How is f5Cm synthesized and incorporated into oligonucleotides?

- Chemical synthesis : The Stille reaction introduces the 5-formyl group to 5-iodo-2'-deoxycytidine, followed by silyl protection and phosphoramidite conversion for solid-phase DNA synthesis .

- Phosphoramidite building blocks : Optimized protocols enable direct incorporation into DNA strands with high purity, critical for studying epigenetic promoter regions (e.g., OCT-4) .

- Stability validation : Post-synthesis treatments (e.g., mild deprotection with K₂CO₃/MeOH) confirm the 5-formyl group remains intact during oligonucleotide processing .

Advanced Research Questions

Q. What mutagenic risks are associated with f5Cm in DNA replication?

- Base mispairing : f5Cm reduces duplex stability, increasing misincorporation of dAMP and dTMP during replication by E. coli DNA polymerase I, suggesting C→T and C→A transversion mutations .

- Oxidative lesions : Fenton reactions or γ-irradiation oxidize 5-methyl-dC to f5Cm, mimicking endogenous oxidative stress. This parallels thymidine oxidation, implicating f5Cm in CpG site mutagenesis .

Q. How does f5Cm influence mitochondrial gene regulation?

- tRNA anticodon modifications : ALKBH1 catalyzes f5Cm formation at mt-tRNAMet's wobble position, enabling AUA codon translation. Loss of this modification disrupts mitochondrial respiration .

- Epitranscriptomic crosstalk : f5Cm in rRNA and tRNA modulates translation fidelity, with dysregulation linked to metabolic disorders .

Q. What experimental strategies resolve tissue-specific differences in f5Cm abundance?

- Correlative LC-MS/MS : Pair f5Cm levels with 5hmC and 5caC across tissues (e.g., porcine liver vs. brain) to map oxidative DNA demethylation pathways .

- Chromatin accessibility assays : Combine CUT&Tag or ATAC-seq with f5Cm enrichment to identify regulatory regions (e.g., promoters in ALK inhibitor-resistant cancers) .

Q. How do DNA repair enzymes process f5Cm lesions?

- Glycosylase specificity : TDG and SMUG1 excise f5Cm at varying efficiencies, studied via synthetic oligonucleotides and HeLa cell extracts. Mismatch context (e.g., f5Cm:A vs. f5Cm:G) affects repair kinetics .

- BER pathway profiling : Use radiolabeled f5Cm-containing DNA to quantify AP site formation and polymerase β activity in nuclear extracts .

Methodological Considerations

- Handling precautions : While f5Cm is not classified as carcinogenic, use PPE (gloves, lab coats) and avoid inhalation during synthesis .

- Data validation : Cross-validate MS results with orthogonal methods (e.g., antibody-based assays) to minimize false positives in low-abundance samples .

- Controls : Include unmethylated cytidine and 5hmC in replication assays to isolate f5Cm-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.